molecular formula C15H27NO4 B1675476 Lindelofine CAS No. 487-99-0

Lindelofine

Cat. No.: B1675476
CAS No.: 487-99-0
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-COMQUAJESA-N
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Description

Lindelofine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and significant biological activities. These alkaloids are typically found in certain plant species and have been studied for their toxic, mutagenic, and carcinogenic properties, as well as their potential therapeutic applications .

Biochemical Analysis

Cellular Effects

One study has shown that Lindelofine-N-oxide has an effect on tubulin polymerization . Tubulin is a globular protein crucial for cellular replication. It is a heterodimer consisting of two closely related 55-kDa polypeptides called α-tubulin and β-tubulin, which polymerize to form hollow cylinders called microtubules .

Molecular Mechanism

It is known that this compound-N-oxide has an effect on tubulin polymerization This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Lindelofine can be synthesized through various methods, including the stereoselective synthesis of γ- and δ-lactams. One approach involves the proton transfer from sulfonyl anhydride to an imine, followed by a Mannich-type addition, resulting in intermediate compounds with excellent diastereoselectivity .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from plant species such as Rindera umbellata. The process includes the isolation and characterization of pyrrolizidine alkaloids from different parts of the plant, including the aerial parts, roots, and seeds .

Chemical Reactions Analysis

Types of Reactions: Lindelofine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, lindelofine is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids. Its complex structure provides valuable insights into the mechanisms of chemical reactions and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its effects on cellular processes, such as tubulin polymerization. Studies have shown that this compound-N-oxide can inhibit tubulin polymerization, which is crucial for cell division and has implications for cancer research .

Medicine: this compound’s potential therapeutic applications are being explored in medicine. Its ability to interact with biological targets makes it a candidate for developing new drugs for treating various diseases, including cancer .

Industry: In the industrial sector, this compound is used in the production of natural product-based pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new products with enhanced efficacy and safety .

Comparison with Similar Compounds

  • Trichodesmine
  • Trichodesmine N-oxide
  • Trichelanthic acid
  • Echinatine
  • Turkestanine
  • Carategine

Properties

IUPAC Name

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-COMQUAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197596
Record name Lindelofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-99-0
Record name Lindelofine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lindelofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINDELOFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD4M8S1R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Lindelofine and what is known about its occurrence in nature?

A1: this compound is a pyrrolizidine alkaloid (PA) commonly found in plants belonging to the Boraginaceae family. Its chemical structure consists of a heliotridane ring system with an esterified (+)-trachelanthic acid moiety. this compound has been identified in various Rindera species, including Rindera umbellata [, , ] and Rindera oblongifolia [], as well as in Eupatorium stoechadosmum []. Notably, this compound was first isolated from Lindelofia anchusoides [].

Q2: Has this compound shown any promising biological activity?

A2: While research on this compound's bioactivity is ongoing, one study explored its potential as an antibiofilm agent. The research demonstrated that this compound significantly inhibits the formation of biofilms by Candida albicans and Streptococcus mutans in mixed species cultures []. This finding suggests possible applications in managing oral health issues related to biofilm formation.

Q3: Are there established methods for isolating and analyzing this compound from plant sources?

A4: Researchers have successfully optimized a procedure for isolating pyrrolizidine alkaloids, including this compound, from Rindera umbellata []. The method employs a specific sequence of acid extraction using sulfuric acid, followed by alkaline extraction with dichloromethane, achieving optimal yields for six different PAs, including this compound. This procedure proves valuable for preparing plant samples for Gas Chromatography and Liquid Chromatography analyses of PAs.

Q4: What are the potential toxicological concerns associated with this compound?

A6: While specific toxicity data for this compound might be limited, it's crucial to acknowledge that pyrrolizidine alkaloids, as a class, are known for their hepatotoxic potential [, ]. Therefore, careful consideration and thorough toxicological assessments are crucial when studying and potentially utilizing this compound or other PAs in various applications.

Q5: Are there any ongoing efforts to develop analytical methods for quantifying this compound?

A7: While the provided abstracts do not offer specific details on analytical method development for quantifying this compound, they highlight the use of techniques like GC-MS/FID for detecting and analyzing PAs [, ]. Further research focusing on developing and validating precise and sensitive analytical methods for quantifying this compound in various matrices, such as plant materials or biological samples, is crucial to advance its research and potential applications.

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